molecular formula C14H13Cl2NO B3037686 (2Z)-2-[(2,4-dichlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one CAS No. 53898-72-9

(2Z)-2-[(2,4-dichlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one

Cat. No.: B3037686
CAS No.: 53898-72-9
M. Wt: 282.2 g/mol
InChI Key: FPHYQQZKQIBTNA-QPEQYQDCSA-N
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Description

(2Z)-2-[(2,4-dichlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one is a useful research compound. Its molecular formula is C14H13Cl2NO and its molecular weight is 282.2 g/mol. The purity is usually 95%.
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Scientific Research Applications

Environmental Toxicology and Herbicide Action

Research on 2,4-dichlorophenoxyacetic acid (2,4-D), a compound related by its dichlorophenyl component, reveals its widespread use as a herbicide and the consequent environmental concerns. Studies show that 2,4-D is among the most extensively used herbicides, leading to its ubiquitous presence in various environmental compartments, including water bodies, soils, and air, potentially affecting non-target organisms. The environmental behavior, degradation, and toxicological impacts of such compounds are critical areas of research, aiming to understand their persistence, bioaccumulation potential, and effects on ecosystems and human health (Islam et al., 2017).

Biochemical and Pharmacological Research

The structural complexity of compounds like "(2Z)-2-[(2,4-dichlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one" invites research into their biochemical and pharmacological activities. For example, the study of 2,4-thiazolidinediones (TZD), which share a thematic link through their involvement in synthetic and biological chemistry, highlights the potential for developing novel therapeutic agents. These compounds are explored for their antimicrobial, anticancer, and antidiabetic properties, demonstrating the diverse pharmacological applications stemming from structural modifications of such chemical entities (Singh et al., 2022).

Molecular Mechanisms and Gene Expression

Further research delves into the molecular mechanisms and impacts on gene expression mediated by compounds with similar structural motifs. For instance, studies on DNA methyltransferase inhibitors, which might share functional similarities with the compound , focus on their role in modulating epigenetic markers and gene expression, offering insights into potential therapeutic applications in oncology and beyond (Goffin & Eisenhauer, 2002).

Properties

IUPAC Name

(2Z)-2-[(2,4-dichlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl2NO/c15-11-2-1-10(12(16)8-11)7-13-14(18)9-3-5-17(13)6-4-9/h1-2,7-9H,3-6H2/b13-7-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPHYQQZKQIBTNA-QPEQYQDCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(=O)C2=CC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN\2CCC1C(=O)/C2=C/C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2Z)-2-[(2,4-dichlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one
Reactant of Route 2
(2Z)-2-[(2,4-dichlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one
Reactant of Route 3
(2Z)-2-[(2,4-dichlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one
Reactant of Route 4
(2Z)-2-[(2,4-dichlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one
Reactant of Route 5
(2Z)-2-[(2,4-dichlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one
Reactant of Route 6
(2Z)-2-[(2,4-dichlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.